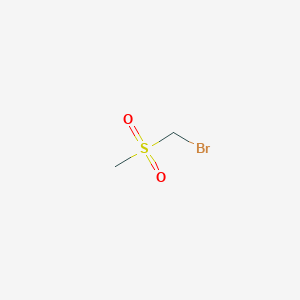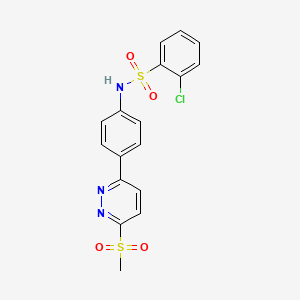
Bromo(methanesulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Xanthone Derivatives : Bromo(methanesulfonyl)methane is used in Friedel–Crafts-type alkylation processes. It reacts with activated aromatic compounds to yield thioesters and benzophenones, which are then applied in synthesizing naturally occurring xanthone derivatives (C. Kuhakarn et al., 2011).
Oxydiaphoric Inhibition in Enzymes : Methanesulfonyl fluoride, a related compound, serves as an oxydiaphoric (acid-transferring) inhibitor of enzymes like acetylcholinesterase. This reaction plays a role in understanding enzyme kinetics and potential therapeutic applications (R. Kitz & I. B. Wilson, 1963).
Antiproliferative Activity in Tumor Cells : N-1-Sulfonylpyrimidine derivatives, which include compounds related to this compound, demonstrate strong antiproliferative activity and can induce apoptosis in tumor cells. These compounds affect the activity of enzymes involved in DNA and RNA synthesis in tumor cells (L. Glavaš-Obrovac et al., 2005).
Palladium-Catalyzed N-Arylation : This chemical process uses methanesulfonamide, which is structurally related to this compound, in cross-coupling reactions. This method is significant for avoiding potentially genotoxic impurities in pharmaceutical synthesis (Brandon R. Rosen et al., 2011).
Proton Transfer Studies : The study of aryl-substituted derivatives of bis(ethylsulfonyl)methane, which is a derivative of this compound, contributes to understanding proton transfer processes. These studies are crucial for insights into reaction kinetics and molecular interactions (F. Aiken et al., 1993).
Methanogenic Consortia Research : Studies using this compound derivatives investigate their effect on microbial consortia, particularly in methanogenesis. This research is important for understanding microbial ecology and potential biotechnological applications (E. Bouwer & P. McCarty, 1983).
Methane Functionalization : Direct methane functionalization, such as the conversion to methanesulfonic acid, is a significant area of research. This process has implications for industrial chemistry and the development of more efficient chemical syntheses (Christian Díaz-Urrutia & T. Ott, 2019).
Mechanism of Action
Target of Action
The primary targets of Bromo(methanesulfonyl)methane are likely to be biological molecules with nucleophilic sites, such as proteins or DNA. This is because bromo compounds are typically electrophilic and can form covalent bonds with nucleophiles .
Mode of Action
This compound, like other bromo compounds, may interact with its targets through a process called electrophilic substitution . This involves the bromine atom in the compound being replaced by a nucleophile from the target molecule.
Properties
IUPAC Name |
bromo(methylsulfonyl)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO2S/c1-6(4,5)2-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFQDFCYNSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78967-61-0 |
Source


|
| Record name | bromo(methanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)




![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)




![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
![(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2703761.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)

